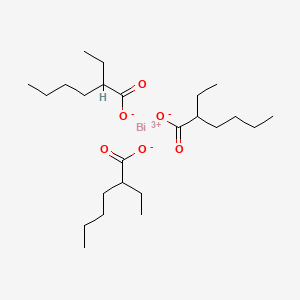

Bismuth 2-ethylhexanoate

Vue d'ensemble

Description

Bismuth 2-ethylhexanoate is a chemical compound with the molecular formula C8H16BiO2. It is commonly used in various industrial applications, including as a lubricant additive, paint drier, and polyurethane catalyst . This compound is known for its stability and effectiveness in catalyzing reactions, making it a valuable component in the production of urethane foam, coatings, and other urethane products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bismuth 2-ethylhexanoate can be synthesized through several methods. One common method involves the reaction of bismuth nitrate with 2-ethylhexanoic acid in the presence of N,N’-dibutylurea . Another method includes the addition of 2-ethylhexanamide to an acidic aqueous solution of bismuth nitrate . These reactions typically occur under controlled pH conditions to prevent the precipitation of insoluble bismuth hydroxide .

Industrial Production Methods

Industrial production of this compound often involves the electrolytic reaction of bismuth metal with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive . This method ensures high purity and yield, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Ammonium Soap Method

This method involves a two-step reaction:

-

Formation of ammonium 2-ethylhexanoate :

-

Reaction with bismuth nitrate :

Polymerization Reactions

Bismuth 2-ethylhexanoate acts as a catalyst in ROP of cyclic esters, producing biodegradable polyesters:

Copolymerization of ε-Caprolactone (εCL) and l-Lactide (LLA)

-

Conditions : Bulk polymerization at 100–140°C, tetraethylene glycol co-initiator .

-

Key Findings :

Catalyst Polymer Structure Transesterification Efficiency Toxicity BiHex₃ Amorphous, random Low Extremely low SnOct₂ Crystalline, blocky High High

Coordination-Insertion Mechanism

-

BiHex₃ activates monomers via Lewis acid-base interactions.

-

Initiates ROP by inserting εCL or LLA into the Bi–O bond, forming a tetrahedral intermediate .

Transesterification

-

Slower transesterification rates compared to SnOct₂ reduce chain scission, preserving polymer integrity .

Thermal Decomposition

This compound decomposes to bismuth oxide under controlled conditions:

Applications De Recherche Scientifique

Industrial Applications

Bismuth 2-ethylhexanoate serves multiple roles in industrial processes:

-

Catalyst in Polymerization :

- Bismuth octoate is utilized as a catalyst for the synthesis of polyesters and polyurethanes. It has been shown to effectively facilitate the polymerization of cyclic carboxylic esters, making it a potential candidate for drug delivery systems in oncology due to its low toxicity and efficiency at high temperatures .

- Adhesion Promoter :

- Stabilizer and Lubricant :

Pharmaceutical Applications

Bismuth compounds have long been recognized for their medicinal properties. This compound is noted for:

- Antimicrobial Activity :

- Reduced Toxicity :

- Drug Delivery Systems :

Data Tables

| Application Area | Description |

|---|---|

| Polymerization Catalyst | Used in polyester synthesis; low toxicity makes it suitable for pharmaceuticals |

| Adhesion Promoter | Enhances adhesion in coatings and films through thermal decomposition |

| Stabilizer & Lubricant | Improves quality in plastic molding processes |

Case Studies

-

Polymer Synthesis :

A study conducted by Kowalik et al. highlighted the effectiveness of this compound as a catalyst in synthesizing copolymers from cyclic carboxylic esters. The resulting polymers demonstrated desirable thermal properties and microstructures suitable for drug delivery applications . -

Metal-Organic Decomposition :

Research on the synthesis of bismuth vanadate using this compound showed successful control over particle size through MOD techniques, indicating its utility in producing advanced materials with tailored properties for electronic applications . -

Toxicity Studies :

Comparative toxicity studies revealed that bismuth(III) compounds are significantly less toxic than traditional metal salts used in medicine, supporting their use in therapeutics without adverse effects on human health .

Mécanisme D'action

The mechanism by which bismuth 2-ethylhexanoate exerts its effects involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of urethane linkages by activating the reactants and lowering the activation energy required for the reaction . The molecular targets and pathways involved include the interaction with isocyanates and polyols, leading to the formation of urethane polymers .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bismuth neodecanoate

- Bismuth acetate

- Bismuth hydroxide

- Bismuth trioxide

- Bismuth nitrate pentahydrate

Uniqueness

Bismuth 2-ethylhexanoate is unique due to its high stability and effectiveness as a catalyst in the production of urethane polymers. Unlike other bismuth compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Propriétés

IUPAC Name |

bismuth;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMHJBONQMZPBW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45BiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890950 | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67874-71-9, 71010-77-0, 72877-97-5 | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071010770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanoic acid, bismuth salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethylhexanoic acid, bismuth salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.